molecular formula C22H18N4O5S B11333061 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B11333061
M. Wt: 450.5 g/mol
InChI Key: RGWZQIFWXACGKQ-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with cyano and methoxy groups, a sulfanyl linkage, and an acetamide moiety substituted with methoxy and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the cyano and methoxy groups. The sulfanyl linkage is then formed, and the acetamide moiety is introduced in the final steps. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C22H18N4O5S/c1-30-16-6-3-14(4-7-16)18-9-5-15(12-23)22(25-18)32-13-21(27)24-19-10-8-17(31-2)11-20(19)26(28)29/h3-11H,13H2,1-2H3,(H,24,27)

InChI Key

RGWZQIFWXACGKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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